2-dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione
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Overview
Description
2-Dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is a complex organic compound with notable structural intricacies and potential applications in various fields. It is characterized by its fused ring system, which combines elements of both furan and isoquinoline frameworks. This unique arrangement grants the compound specific chemical properties and reactivities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions:
Starting Materials: : Initial precursors often include derivatives of benzofuran and isoquinoline.
Key Steps: : Cyclization, Friedel-Crafts acylation, and subsequent oxidation or reduction steps are common.
Conditions: : These reactions usually require precise conditions such as controlled temperatures, catalysts (like Lewis acids), and specific solvents (e.g., dichloromethane).
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using flow chemistry techniques to ensure better yields and consistency. Catalysts and reaction conditions are optimized for efficiency, and reaction monitoring is crucial for quality control.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and Reduction: : Depending on the functional groups present, the compound can be oxidized or reduced under suitable conditions.
Substitution Reactions: : It can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents on the ring system.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Solvents: : Commonly used solvents include acetone, ethanol, and chloroform.
Major Products
From Oxidation: : Products may include quinones or other oxidized derivatives.
From Reduction: : Reduced forms of the compound, potentially altering the ring systems.
From Substitution: : Depending on the substituents added, a variety of functionalized derivatives can be obtained.
Scientific Research Applications
2-Dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione has several applications across different fields:
Chemistry: : Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: : Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: : Research explores its potential as a pharmacophore for new drug development.
Industry: : Possible uses in material science, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which 2-dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione exerts its effects depends on its interaction with molecular targets:
Molecular Targets: : The compound may target enzymes, receptors, or DNA, depending on its structure and functional groups.
Pathways Involved: : It could be involved in pathways like cell signaling, apoptosis, or enzyme inhibition, which are critical in its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Dibenzofuran: : Shares the benzofuran core but lacks the complex isoquinoline structure.
Isoquinoline Derivatives: : Compounds like 6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline share the core structure but differ in functional groups.
Other Fused Ring Systems: : Compounds like benzo[a]pyrene, which also have fused aromatic rings, but different chemical properties.
Uniqueness
Structural Uniqueness:
Functional Versatility: : The diverse reactivity of this compound allows it to be used in a variety of synthetic and industrial applications.
Properties
IUPAC Name |
6-dibenzofuran-3-yl-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15NO3/c28-25-19-10-7-14-5-6-15-8-11-20(24(19)23(14)15)26(29)27(25)16-9-12-18-17-3-1-2-4-21(17)30-22(18)13-16/h1-4,7-13H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAFGGYUBBQHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)C5=CC6=C(C=C5)C7=CC=CC=C7O6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386918 |
Source
|
Record name | ST50986237 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5924-04-9 |
Source
|
Record name | ST50986237 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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